

Spectroscopic Characterization of 2-(But-2-en-1-yl)aniline: A Technical Guide

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Compound of Interest

Compound Name: 2-(But-2-en-1-yl)aniline

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties of the aromatic amine **2-(But-2-en-1-yl)aniline**. Due to the limited availability of published experimental data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside a representative Infrared (IR) spectrum of a closely related structural analog. The methodologies described herein are standard protocols for the spectroscopic analysis of small organic molecules and are intended to serve as a practical reference for researchers in organic synthesis, medicinal chemistry, and drug development. This guide also includes a generalized workflow for the spectroscopic identification of novel compounds.

Introduction

2-(But-2-en-1-yl)aniline, also known as 2-crotylaniline, is an aromatic amine containing a butenyl substituent at the ortho position of the aniline ring. The presence of both an aromatic amine moiety and an alkene functionality makes it a potentially valuable building block in organic synthesis, particularly for the construction of heterocyclic systems and other complex molecular architectures relevant to medicinal chemistry. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of this and related compounds. This guide aims to provide a comprehensive summary of its expected spectroscopic features.

Predicted and Representative Spectroscopic Data

Given the absence of a complete set of published experimental spectra for **2-(But-2-en-1-yl)aniline**, the following data has been generated using computational prediction tools and by referencing a structurally similar compound. It is crucial to note that this data is for reference purposes and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. The predicted ^1H and ^{13}C NMR data for **2-(But-2-en-1-yl)aniline** in a standard deuterated solvent like CDCl_3 are presented below.

Table 1: Predicted ^1H NMR Data for **2-(But-2-en-1-yl)aniline**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.10	d	1H	Ar-H
~7.05	t	1H	Ar-H
~6.70	t	1H	Ar-H
~6.65	d	1H	Ar-H
~5.60	m	1H	=CH-
~5.50	m	1H	=CH-
~3.60	s (br)	2H	-NH ₂
~3.30	d	2H	Ar-CH ₂ -
~1.70	d	3H	=CH-CH ₃

Table 2: Predicted ^{13}C NMR Data for **2-(But-2-en-1-yl)aniline**

Chemical Shift (δ , ppm)	Assignment
~145.0	Ar-C (C-NH ₂)
~130.0	Ar-CH
~128.5	Ar-C (C-CH ₂)
~128.0	=CH-
~127.0	=CH-
~126.5	Ar-CH
~118.5	Ar-CH
~115.5	Ar-CH
~35.0	Ar-CH ₂ -
~18.0	=CH-CH ₃

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. While a spectrum for **2-(But-2-en-1-yl)aniline** is not available, the spectrum of the closely related 2-allylaniline is representative. The key absorptions expected for **2-(But-2-en-1-yl)aniline** are detailed in Table 3.

Table 3: Expected Infrared Absorptions for **2-(But-2-en-1-yl)aniline**

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
3450-3350	Medium, Sharp	N-H	Asymmetric & Symmetric Stretch
3080-3010	Medium	C-H (Aromatic & Alkene)	Stretch
2950-2850	Medium	C-H (Alkyl)	Stretch
1620-1600	Strong	N-H	Scissoring
1600-1450	Medium-Strong	C=C	Aromatic & Alkene Stretch
1300-1250	Strong	C-N	Stretch
970-960	Strong	C-H (trans-Alkene)	Out-of-plane Bend
750-730	Strong	C-H (ortho-disubstituted)	Out-of-plane Bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectrum of **2-(But-2-en-1-yl)aniline** would show a molecular ion peak corresponding to its molecular weight.

Table 4: Predicted Mass Spectrometry Data for **2-(But-2-en-1-yl)aniline**

m/z	Relative Intensity	Assignment
147	High	[M] ⁺ (Molecular Ion)
132	Medium	[M-CH ₃] ⁺
106	High	[M-C ₃ H ₅] ⁺ (Loss of allyl group)
77	Medium	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- **Instrumentation:** Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- **^1H NMR Acquisition:**
 - Set the spectral width to approximately 16 ppm, centered around 6 ppm.
 - Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
 - Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:**
 - Set the spectral width to approximately 220 ppm, centered around 110 ppm.
 - Use a proton-decoupled pulse sequence.
 - A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (typically 1024 or more) are required due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C .
- **Data Processing:** Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- **Sample Preparation:**

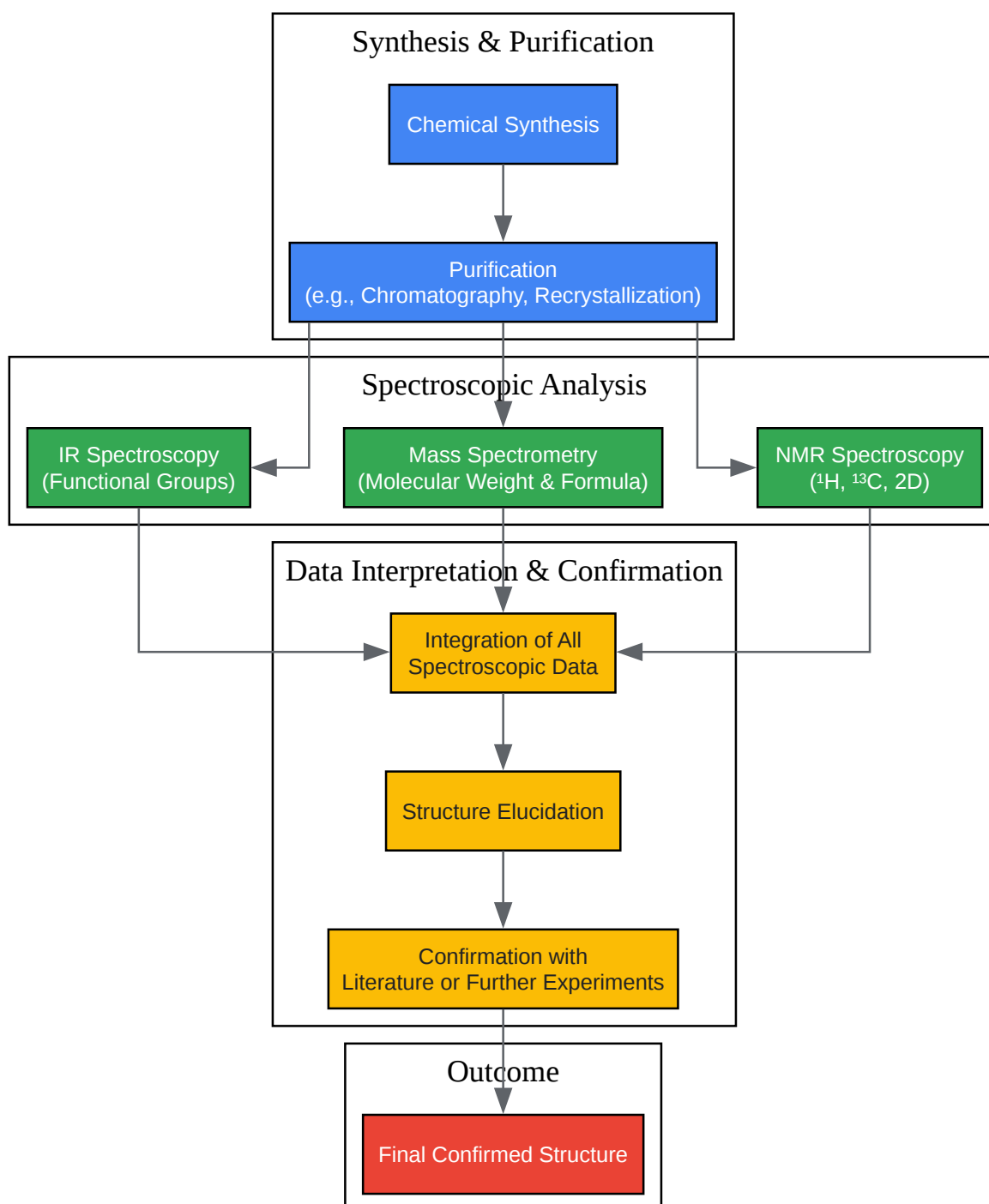
- Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.
- Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin transparent disk. Alternatively, a Nujol mull can be prepared.
- Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the prepared sample in the spectrometer and acquire the sample spectrum.
 - The spectrum is typically recorded over the range of 4000-400 cm^{-1} .
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: Analyze the sample using a mass spectrometer, commonly coupled with a chromatographic inlet system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization technique for small molecules.
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a newly synthesized compound.



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A generalized workflow for the spectroscopic identification of a new chemical entity.

Conclusion

This technical guide provides a foundational spectroscopic profile of **2-(But-2-en-1-yl)aniline** based on predicted data and comparison with a structural analog. The tabulated data and standard experimental protocols offer a valuable resource for researchers working with this compound. The provided workflow for spectroscopic analysis serves as a general framework for the structural elucidation of novel molecules. It is reiterated that experimental verification of the predicted data is essential for definitive structural confirmation.

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